Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

Catalog No.
S801209
CAS No.
211245-62-4
M.F
C13H19N3O2S
M. Wt
281.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidin...

CAS Number

211245-62-4

Product Name

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

InChI

InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-8-14-13(19-2)16-11(10)15-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,14,15,16)

InChI Key

MYJQMHHJSZBXNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCC2)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCC2)SC

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, with the Chemical Abstracts Service number 211245-62-4, is a synthetic organic compound characterized by a pyrimidine ring structure. The molecular formula is C13H19N3O2SC_{13}H_{19}N_{3}O_{2}S and it has a molecular weight of approximately 281.37 g/mol . The compound features a cyclopentyl group attached to an amino group at the 4-position of the pyrimidine ring, while a methylthio group is located at the 2-position, and an ethyl ester is present at the 5-position. This unique arrangement contributes to its potential biological activities.

The chemical reactivity of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate primarily involves nucleophilic substitutions and electrophilic additions, typical of pyrimidine derivatives. The presence of the carboxylate group allows for esterification reactions, while the amino group can participate in acylation or alkylation reactions. Additionally, the methylthio group may undergo oxidation or substitution reactions, further expanding the compound's reactivity profile .

The synthesis of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrimidine Ring: Starting from readily available precursors, a pyrimidine ring can be constructed through condensation reactions.
  • Introduction of Functional Groups: Subsequent reactions can introduce the cyclopentylamino and methylthio groups through nucleophilic substitutions.
  • Esterification: Finally, the carboxylic acid moiety can be converted into an ethyl ester using standard esterification techniques.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate has potential applications in medicinal chemistry due to its structural attributes that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving nucleic acid metabolism or cellular signaling pathways. Additionally, it may find utility in agrochemicals or as a research tool in biochemical studies .

Interaction studies involving ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate are essential for understanding its mechanism of action and potential therapeutic applications. Preliminary investigations should focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • In Vitro Studies: Evaluating cytotoxicity and efficacy against various cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

These studies will provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, which may highlight its unique features:

Compound NameStructureNotable Features
4-Amino-2-methylpyrimidineContains amino and methyl groupsKnown for antibacterial properties
2-Methylthio-4-pyrimidinamineSimilar pyrimidine structureExhibits antifungal activity
Cyclopentylamine derivativesVarying functional groups on cyclopentaneDiverse biological activities

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate is distinct due to its specific combination of a cyclopentyl amino group and a methylthio substituent on the pyrimidine ring, potentially leading to unique biological interactions not observed in other derivatives .

XLogP3

3.4

Wikipedia

Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate

Dates

Modify: 2023-08-15

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